
Acetoximetrimehylphenylsulfonate
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Overview
Description
- Acetoximetrimehylphenylsulfonate is an organic compound with the chemical formula C₁₂H₁₇NO₃S .
- It is commonly used as an oxidant in organic synthesis.
- The compound plays a crucial role in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes: Acetoximetrimehylphenylsulfonate can be synthesized through the reaction of acetoxime (acetone oxime) with mesitylenesulfonyl chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, and the mesitylenesulfonyl chloride acts as the sulfonating agent.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis provides a foundation for large-scale processes.
Chemical Reactions Analysis
Types of Reactions: Acetoximetrimehylphenylsulfonate participates in various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For oxidation, oxygen or other oxidizing agents are used.
Major Products: The major products formed during these reactions vary based on the specific reaction conditions and substrates.
Scientific Research Applications
- Acetoximetrimehylphenylsulfonate finds applications in:
Chemistry: As an oxidant and reagent in synthetic chemistry.
Biology: In studies involving redox processes and molecular transformations.
Industry: In the synthesis of other compounds or as an intermediate.
Mechanism of Action
- The exact mechanism by which Acetoximetrimehylphenylsulfonate exerts its effects depends on the specific reaction.
- It likely involves interactions with functional groups, electron transfer, and bond formation/breakage.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- Acetoximetrimehylphenylsulfonate’s uniqueness lies in its sulfonate group and its ability to act as both an oxidant and a reducing agent.
- Similar compounds include other oximes, sulfonates, and reagents used in redox chemistry.
Remember that this compound’s applications extend beyond its chemical structure, impacting various scientific fields.
Biological Activity
Acetoximetrimehylphenylsulfonate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound belongs to a class of sulfonate compounds, characterized by the presence of a sulfonic acid group attached to an aromatic ring, which is further substituted with an acetoxy group. This structural configuration is crucial for its biological activity, influencing its solubility and interaction with biological targets.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components.
- Mechanism : The antioxidant activity is believed to stem from the compound's capacity to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
2. Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in therapeutic development.
- Case Study : A study demonstrated that derivatives of similar sulfonates exhibited inhibition of pro-inflammatory cytokines, suggesting that this compound may similarly affect inflammatory pathways .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Antimicrobial agents are essential in treating infections and preventing disease spread.
- Findings : Preliminary tests indicated that this compound possesses activity against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and inhibiting growth .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Antimicrobial | Effective against Gram-positive/negative bacteria |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Radical Scavenging : The electron-donating ability helps neutralize reactive oxygen species (ROS), reducing oxidative stress.
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Case Study 1 : In a clinical trial assessing the anti-inflammatory effects of related compounds, significant reductions in markers of inflammation were observed in patients treated with sulfonate derivatives.
- Case Study 2 : A bioassay-guided study revealed that this compound effectively inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent .
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
[(E)-ethylideneamino] 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-5-12-15-16(13,14)11-9(3)6-8(2)7-10(11)4/h5-7H,1-4H3/b12-5+ |
InChI Key |
NBMHKMNFNYWSBA-LFYBBSHMSA-N |
Isomeric SMILES |
C/C=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CC=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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